molecular formula C8H10N2 B3263633 5,6,7,8-Tetrahydrocinnoline CAS No. 37721-14-5

5,6,7,8-Tetrahydrocinnoline

Cat. No.: B3263633
CAS No.: 37721-14-5
M. Wt: 134.18 g/mol
InChI Key: ZHWMMBNNMMYAIB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocinnoline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₀N₂. It is a derivative of cinnoline, characterized by the presence of a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydrocinnoline can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones with primary amines under specific conditions. For instance, the reaction of 1,4-diketones with primary amines in the presence of a catalyst can yield this compound derivatives . Another method involves the use of microwave-assisted reactions, which offer a green and efficient approach to synthesizing cinnoline derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced catalytic systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydrocinnoline derivatives .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrocinnoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydrocinnoline is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-6-9-10-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMMBNNMMYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902746
Record name NoName_3298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrocinnoline
Reactant of Route 2
5,6,7,8-Tetrahydrocinnoline
Reactant of Route 3
5,6,7,8-Tetrahydrocinnoline
Reactant of Route 4
5,6,7,8-Tetrahydrocinnoline
Reactant of Route 5
5,6,7,8-Tetrahydrocinnoline
Reactant of Route 6
5,6,7,8-Tetrahydrocinnoline

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